3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-4-methylpyridine with hydrazine derivatives can yield the desired pyrazole-substituted product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring .
Scientific Research Applications
3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the interactions of pyrazole-containing compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The pyrazole moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromo-1H-pyrazol-3-yl)pyridine: Similar structure but lacks the methyl group.
3-bromo-5-(4-(methyl-d3)-1H-pyrazol-1-yl-3,5-d2)pyridine: A deuterated analog with similar properties.
Uniqueness
3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine is unique due to the presence of both the bromine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents with the pyrazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-bromo-4-methyl-5-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-6-7(4-11-5-8(6)10)9-2-3-12-13-9/h2-5H,1H3,(H,12,13) |
InChI Key |
JCXFKQKJUOVNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1C2=CC=NN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.